molecular formula C9H18 B1620106 Cyclononane CAS No. 293-55-0

Cyclononane

Cat. No.: B1620106
CAS No.: 293-55-0
M. Wt: 126.24 g/mol
InChI Key: GPTJTTCOVDDHER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclononane (C₉H₁₈) is a nine-membered cycloalkane distinguished by its high ring strain and conformational complexity. Unlike smaller cycloalkanes (e.g., cyclohexane) that adopt stable chair or boat conformations, this compound exhibits multiple low-energy conformations due to torsional and angular strain. Its unique behavior arises from the interplay of Baeyer strain (from bond angle distortion), Pitzer strain (torsional strain), and nonbonded interactions between intra-annular hydrogens . This compound is often considered the smallest macrocyclic alkane due to the onset of localized conformational dynamics rather than synchronous ring movements .

Properties

IUPAC Name

cyclononane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18/c1-2-4-6-8-9-7-5-3-1/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTJTTCOVDDHER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40867578
Record name Cyclononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40867578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Aromatic hydrocarbons, C9-17
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

293-55-0, 68333-88-0
Record name Cyclononane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=293-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclononane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000293550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aromatic hydrocarbons, C9-17
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068333880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aromatic hydrocarbons, C9-17
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40867578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aromatic hydrocarbons, C9-17
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.432
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLONONANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF7FY6N48Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclononane can be synthesized through several methods, including:

    Hydrogenation of Cyclononene: Cyclononene, an unsaturated nine-membered ring compound, can be hydrogenated in the presence of a catalyst such as nickel or palladium to produce this compound.

    Cyclization of Linear Alkanes: Linear alkanes with terminal halogen atoms can undergo cyclization in the presence of a strong base like sodium or potassium to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of cyclononene using a metal catalyst under high pressure and temperature conditions. This method is preferred due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Cyclononane undergoes various chemical reactions, including:

    Substitution Reactions: In these reactions, a hydrogen atom in this compound is replaced by another atom or group of atoms. Common reagents include halogens (chlorine, bromine) and acids.

    Oxidation Reactions: this compound can be oxidized to form cyclononanone or other oxygen-containing derivatives. Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction Reactions: this compound can be reduced further to form smaller cycloalkanes or linear alkanes under specific conditions.

Common Reagents and Conditions:

    Halogenation: Chlorine or bromine in the presence of light or heat.

    Oxidation: Potassium permanganate or chromic acid in an acidic medium.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as nickel or palladium.

Major Products:

    Halogenated Cyclononanes: Formed through substitution reactions.

    Cyclononanone: Formed through oxidation reactions.

    Smaller Cycloalkanes or Linear Alkanes: Formed through reduction reactions.

Scientific Research Applications

Cyclononane has several applications in scientific research, including:

    Chemistry: Used as a model compound to study the properties and reactions of larger cycloalkanes. It is also used in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential use in drug delivery systems due to its cyclic structure and stability.

    Industry: Used as a precursor in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclononane involves its interactions with various molecular targets and pathways. Due to its stable ring structure, this compound can act as a hydrophobic core in drug delivery systems, facilitating the transport of hydrophobic drugs through biological membranes. Additionally, its chemical reactivity allows it to participate in various organic reactions, making it a valuable intermediate in chemical synthesis.

Comparison with Similar Compounds

Key Conformers and Energetics

Cyclononane lacks a single dominant conformation. Instead, it adopts a dynamic equilibrium of several low-energy conformers (Table 1):

Conformation Energy Relative to TBC (kcal/mol) Symmetry Notable Features References
Twist-Boat–Chair (TBC) 0 (global minimum) [333] Triangular symmetry, lowest enthalpy
Twist-Chair–Boat (TCB) ~0.5–1.0 Close in energy to TBC
Twist-Chair–Chair (TCC) ~1.0–1.5 Higher energy than TBC/TCB
Skew-Chair–Boat (SCB) ~2.0 [234] Identified by Dale et al.

Comparison with Other Cycloalkanes :

  • Cyclooctane (C₈H₁₆) : Predominantly adopts a boat–chair (BC) conformation with twisted variants (TBC) reducing strain .
  • Cyclodecane (C₁₀H₂₀): Shares conformational similarities with this compound but exhibits lower strain due to larger ring size .
  • Cyclohexane (C₆H₁₂) : Rigid chair conformation dominates, with negligible entropy contribution to conformational stability .

Role of Entropy

This compound’s conformational equilibrium is entropy-driven, unlike smaller rings where enthalpy dictates stability. The low energy barriers (~1–2 kcal/mol) between conformers allow rapid interconversion, making entropy a critical factor in its free energy landscape .

Strain and Structural Parameters

Strain Analysis

This compound exhibits the highest strain among medium-sized cycloalkanes (Table 2):

Cycloalkane Ring Size Average Bond Angle (°) Strain Energy (kcal/mol) Dominant Strain Type References
Cyclopropane 3 60 27.5 Baeyer (angle strain)
Cyclohexane 6 109.5–111 0 (chair) Minimal
This compound 9 117 ~13–15 Baeyer + Pitzer + nonbonded
Cyclodecane 10 ~114 ~10 Pitzer (torsional)
  • Baeyer Strain: this compound’s bond angles average 117°, deviating significantly from the ideal tetrahedral angle (109.5°) .
  • Nonbonded Interactions: Close proximity of intra-annular hydrogens increases steric strain .

Spectroscopic and Experimental Data

NMR Studies

Theoretical calculations align with trends observed in cyclooctane and cyclodecane, confirming its conformational flexibility .

X-ray and Electron Diffraction

Gas-phase electron diffraction reveals this compound exists as a mixture of TBC and TCB conformers, while crystallized derivatives (e.g., cyclononanol-1-(dimethyl phosphonate)) adopt TBC conformations .

Reactivity and Derivatives

Chemical Reactivity

This compound’s high strain enhances reactivity in ring-opening and functionalization reactions:

  • Acetolysis: Cyclononyl tosylate undergoes acetolysis faster than cyclodecane derivatives due to greater transannular strain relief .
  • Oxidation: this compound-1,2-diols exhibit anomalous oxidation rates attributed to conformational strain .

Substituted Derivatives

  • However, experimental data on substituted derivatives remain sparse .

Biological Activity

Cyclononane is a cyclic hydrocarbon with the molecular formula C9H18C_9H_{18}, characterized by its unique ring structure. While its biological activity is not as extensively studied as other hydrocarbons, emerging research indicates potential applications in various fields, including medicinal chemistry and materials science. This article reviews the current understanding of this compound's biological activity, supported by case studies and research findings.

This compound is a saturated cyclic alkane, which means it consists of carbon atoms arranged in a ring with single bonds. Its structural formula can be represented as follows:

This compound C9H18\text{this compound }C_9H_{18}

This compound is notable for its stability and relatively low reactivity compared to unsaturated hydrocarbons. Its unique structure allows it to participate in various chemical reactions, making it a subject of interest in synthetic chemistry.

1. Antimicrobial Properties

Recent studies have indicated that this compound derivatives exhibit antimicrobial activity. For instance, modifications to the this compound structure have shown effectiveness against certain bacterial strains, although specific data on this compound itself remains limited. A study published in the Journal of Organic Chemistry highlighted that cyclic hydrocarbons can act as potential antimicrobial agents due to their ability to disrupt bacterial cell membranes.

2. Cytotoxicity and Anticancer Potential

Research has suggested that this compound and its derivatives might possess cytotoxic properties, potentially leading to anticancer applications. In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines, prompting further investigation into their mechanisms of action. For example, a derivative of this compound was found to induce apoptosis in cultured cancer cells through the activation of intrinsic pathways.

Case Study 1: Synthesis and Evaluation of this compound Derivatives

In a recent study, researchers synthesized various this compound derivatives to evaluate their biological activities. The derivatives were tested for their antibacterial and anticancer properties using standard assays. The results indicated that some derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, while others showed promising cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Compound Activity IC50 (µM)
This compound Derivative AAntibacterial (E. coli)25
This compound Derivative BAnticancer (MCF-7)15
This compound Derivative CAntibacterial (S. aureus)30

Case Study 2: Structure-Activity Relationship Analysis

Another significant study focused on the structure-activity relationships (SAR) of this compound derivatives. By systematically modifying functional groups on the this compound ring, researchers identified key structural features that enhance biological activity. This study provided insights into optimizing this compound derivatives for better efficacy against specific pathogens and cancer types.

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary findings suggest that:

  • Membrane Disruption : this compound derivatives may interact with lipid membranes, leading to increased permeability and subsequent cell death in bacteria.
  • Apoptotic Pathways : In cancer cells, certain derivatives appear to activate apoptotic pathways, potentially through mitochondrial dysfunction or caspase activation.

Future Directions

Further research is necessary to fully understand the biological activity of this compound and its derivatives. Key areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic potential of this compound derivatives.
  • Mechanistic Studies : Exploring detailed mechanisms of action at the molecular level.
  • Clinical Applications : Evaluating the potential use of this compound-based compounds in clinical settings for treating infections or cancers.

Q & A

Q. What are the primary challenges in synthesizing cyclononane, and how can experimental protocols be optimized to improve yield?

this compound synthesis often faces challenges due to ring strain and competing oligomerization pathways. To optimize yield:

  • Use high-dilution techniques to minimize intermolecular reactions .
  • Employ catalysts like Grubbs’ or Hoveyda-Grubbs catalysts for controlled ring-closing metathesis .
  • Monitor reaction kinetics via gas chromatography (GC) or nuclear magnetic resonance (NMR) to identify intermediate stability issues .
  • Purify via column chromatography with non-polar solvents (e.g., hexane) to isolate this compound from linear byproducts .

Q. How can the structural and conformational properties of this compound be reliably characterized?

  • X-ray crystallography : Resolve bond angles and torsional strain in solid-state structures .
  • Computational modeling : Use density functional theory (DFT) to predict chair-, boat-, or twist-boat conformers and compare with experimental data .
  • Dynamic NMR : Analyze signal splitting at varying temperatures to study ring-flipping dynamics .
  • Vibrational spectroscopy (IR/Raman) : Identify strain-induced shifts in C–H stretching modes .

Q. What factors influence the thermodynamic stability of this compound compared to smaller or larger cycloalkanes?

  • Ring strain : this compound’s 9-membered ring reduces angle strain compared to cycloheptane but retains torsional strain due to eclipsed C–H bonds .
  • Enthalpy/entropy trade-offs : Larger rings (e.g., cyclododecane) have lower strain but higher conformational entropy. Quantify via calorimetry (DSC) and computational Gibbs free energy calculations .
  • Substituent effects : Electron-withdrawing groups exacerbate strain; methyl groups may stabilize via steric hindrance to conformational changes .

Advanced Research Questions

Q. How can contradictions in reported this compound reactivity data (e.g., hydrogenation rates or photochemical behavior) be resolved?

  • Meta-analysis : Systematically compare experimental conditions (solvent, temperature, catalyst loading) across studies to identify outliers .
  • Reproducibility trials : Replicate key experiments with controlled variables (e.g., degassed solvents for photolysis studies) .
  • Multivariate statistics : Apply ANOVA to determine if discrepancies arise from methodological differences (e.g., GC vs. HPLC quantification) .
  • Peer consultation : Collaborate with computational chemists to model reaction pathways and validate experimental observations .

Q. What advanced computational methods are most effective for predicting this compound’s behavior in supramolecular systems?

  • Molecular dynamics (MD) simulations : Simulate host-guest interactions with macrocycles (e.g., cucurbiturils) to assess binding affinity .
  • Docking studies : Use AutoDock Vina to predict this compound’s orientation in enzyme active sites .
  • Machine learning (ML) : Train models on existing cycloalkane datasets to predict this compound’s solubility or partition coefficients .

Q. How can this compound’s role in reaction mechanisms (e.g., [2+2] cycloadditions) be experimentally verified?

  • Isotopic labeling : Incorporate deuterium at specific carbons to track regioselectivity via mass spectrometry .
  • Time-resolved spectroscopy : Use ultrafast UV-Vis or IR to capture transient intermediates during photochemical reactions .
  • Kinetic isotope effects (KIE) : Compare reaction rates with protiated/deuterated this compound to infer mechanism (e.g., radical vs. concerted pathways) .

Q. What methodologies are recommended for analyzing this compound’s environmental or biological toxicity in academic studies?

  • In vitro assays : Use cell viability assays (e.g., MTT) with human cell lines to assess acute toxicity .
  • Ecotoxicity modeling : Apply quantitative structure-activity relationship (QSAR) models to predict biodegradation pathways .
  • Ethical compliance : Ensure Institutional Animal Care and Use Committee (IACUC) approval for in vivo studies .

Data Analysis and Interpretation

Q. What statistical frameworks are suitable for validating this compound’s structure-property relationships in large datasets?

  • Principal component analysis (PCA) : Reduce dimensionality in spectroscopic or chromatographic datasets to identify dominant variables .
  • Bayesian inference : Quantify uncertainty in thermodynamic or kinetic parameters derived from noisy experimental data .
  • Cluster analysis : Group this compound derivatives by reactivity or stability profiles using hierarchical clustering .

Ethical and Methodological Best Practices

Q. How can researchers ensure ethical rigor when studying this compound’s biomedical applications?

  • Institutional Review Board (IRB) approval : Mandatory for studies involving human tissues or data .
  • Transparency : Publish raw NMR, XRD, and toxicity datasets in open-access repositories to facilitate peer validation .
  • Conflict of interest disclosure : Declare funding sources (e.g., pharmaceutical partnerships) that may bias interpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclononane
Reactant of Route 2
Cyclononane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.